molecular formula C11H14O4 B1649305 Bancroftinone CAS No. 14964-98-8

Bancroftinone

Cat. No. B1649305
CAS RN: 14964-98-8
M. Wt: 210.23 g/mol
InChI Key: DUTVTRPNMVUOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bancroftinone is a natural product that belongs to the class of alkyl-phenylketones . It has been detected, but not quantified in herbs and spices .


Molecular Structure Analysis

The molecular formula of Bancroftinone is C11H14O4 . Its molecular weight is 210.23 . The structure of Bancroftinone includes a ketone substituted by one alkyl group, and a phenyl group .


Physical And Chemical Properties Analysis

Bancroftinone has a molecular weight of 210.22600 . Its molecular formula is C11H14O4 . The melting point is 44–45 °C . The exact mass is 210.08900 .

Scientific Research Applications

1. Composition and Properties of Backhousia Leaf Oils

A study by Brophy et al. (1995) analyzed the leaf oils of various species of Backhousia, including B. bancroftii. They discovered that the oil of B. bancroftii contained several compounds, including a novel one named bancroftinone (6-hydroxy-2,4-dimethoxy-3-methylacetophenone). Bancroftinone was a major constituent, ranging from trace amounts to 90.0% of the oil. This finding indicates the potential significance of B. bancroftii in pharmacological and botanical research, particularly in the study of essential oils and their components (Brophy et al., 1995).

2. Drug Discovery from Medicinal Plants

Balunas and Kinghorn (2005) discussed the multifaceted approach to drug discovery from medicinal plants, which includes botanical, phytochemical, and molecular techniques. Although this study did not specifically mention bancroftinone, it highlights the broader context in which compounds like bancroftinone are researched. The study emphasizes the potential of natural products from plants as sources of new drug leads, suggesting that compounds such as bancroftinone could be explored further for their pharmacological potentials (Balunas & Kinghorn, 2005).

Safety And Hazards

When handling Bancroftinone, it’s important to avoid contact with eyes, skin, and clothing. Ingestion and inhalation should be avoided. It’s also recommended to keep away from sources of ignition and avoid prolonged or repeated exposure .

Future Directions

Based on a literature review, very few articles have been published on Bancroftinone . This suggests that there is a lot of potential for future research in this area.

properties

IUPAC Name

1-(6-hydroxy-2,4-dimethoxy-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-6-9(14-3)5-8(13)10(7(2)12)11(6)15-4/h5,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTVTRPNMVUOIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1OC)C(=O)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317702
Record name Bancroftinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bancroftinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041406
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Bancroftinone

CAS RN

14964-98-8
Record name Bancroftinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14964-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bancroftinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bancroftinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041406
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

44 - 45 °C
Record name Bancroftinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041406
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bancroftinone
Reactant of Route 2
Reactant of Route 2
Bancroftinone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Bancroftinone
Reactant of Route 4
Bancroftinone
Reactant of Route 5
Reactant of Route 5
Bancroftinone
Reactant of Route 6
Bancroftinone

Citations

For This Compound
16
Citations
JJ Brophy, RJ Goldsack, CJR Fookes… - Journal of Essential Oil …, 1995 - Taylor & Francis
… In one cultivated tree, of unknown origin, bancroftinone accounted for 85% of the oil but in all the other trees from natural stands, it was present in amounts varying from trace-3%. 2,4,6-…
Number of citations: 62 www.tandfonline.com
BF Bowden, JJ Brophy, BR Jackes - Plants, 2022 - mdpi.com
… and 6-hydroxy-2,4-dimethoxy-3-methyl-acetophenone = bancroftinone (5), shown in Figure 3. This latter novel compound is related in ring … viridiflorene tr bancroftinone tr-84.6 …
Number of citations: 9 www.mdpi.com
SPD Senadeera - 2017 - core.ac.uk
This thesis reports on the chemistry and anti-infective activity of the flowering plant family Myrtaceae (a family whose members dominate the Australian landscape). To understand the …
Number of citations: 1 core.ac.uk
SM Jajaei, WRW Daud, M Markom… - Journal of Essential …, 2010 - Taylor & Francis
Extracts of Melaleuca cajuputi were obtained by supercritical (carbon dioxide) extraction and solvent (hexane) extraction methods. This work is aimed at adapting the green technology …
Number of citations: 19 www.tandfonline.com
JJ Schafer - 2022 - researchportal.scu.edu.au
Melaleuca alternifolia (Australian Tea Tree) is an important medicinal plant. It has a history of being used for medicine first by indigenous and then non-indigenous peoples of Australia …
Number of citations: 2 researchportal.scu.edu.au
IP Singh, SB Bharate - Natural product reports, 2006 - pubs.rsc.org
… These include mallophenone (35) reported from Mallotus japonicus, 62 bancroftinone (36) isolated from essential oils of Eugenia caryophyllus, 63 methylxanthoxylin (37) from Melicope …
Number of citations: 585 pubs.rsc.org
IA Southwell, JJ Brophy - Journal of Essential Oil Research, 2000 - Taylor & Francis
… The rich sources of acylphloroglucinols and their methylated enol derivatives such as agglomerone [l], bancroftinone [91, isobaeckeol [lo], grandiflorone 1421, jensenone [4Sl, …
Number of citations: 20 www.tandfonline.com
JJ Brophy, RJ Goldsack, CJR Fookes… - Flavour and fragrance …, 1995 - Wiley Online Library
Isobaeckeol (6‐hydroxy‐2,4‐dimethoxy‐3‐methylisobutyrophenone) accounted for over 80% of the leaf essential oil of one chemotype of Austromyrtus dulcis (CT White) LS Smith, the …
Number of citations: 16 onlinelibrary.wiley.com
JJ Brophy, E Hnawia, DJ Lawes… - Journal of Essential …, 2014 - Taylor & Francis
… cumingiana (cajeputol) (Citation25), while 6-hydroxy-2,4-dimethoxy-3-methyl-acetophenone [2] has been found in Backhousia bancroftii (bancroftinone) (Citation26). …
Number of citations: 9 www.tandfonline.com
NJ Sadgrove - Diversity, 2022 - mdpi.com
In this comprehensive commentary, Australian essential oils and their components are listed and discussed in the context of their value to industry and aesthetics. The historic and …
Number of citations: 5 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.